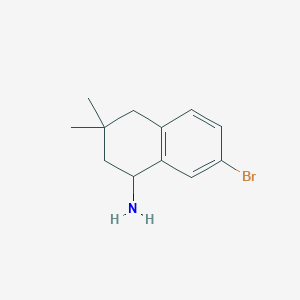
9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal (4-DMPT) is an alkylamino aromatic aldehyde with a wide range of applications in scientific research. It has been used in various fields, including organic synthesis, biochemistry, and pharmacology. 4-DMPT has been found to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied.
Wissenschaftliche Forschungsanwendungen
Excited State Relaxation Studies
One application of related compounds is in understanding excited state relaxation processes. A study on 9-(4-N,N-dimethylaminophenyl)phenanthrene (9DPhen) focuses on solvent-induced rapid relaxation of the delocalized excited state. Using femtosecond transient absorption experiments, it compares the kinetic behavior of 9DPhen with a sterically hindered compound to model conformational relaxation processes (Onkelinx et al., 1997).
Spectral and Photophysical Properties
Another research area is the exploration of spectral and photophysical properties. A detailed investigation was conducted on bichromophoric compounds, including 2-dimethylamino-9-phenyl(4′-dimethylamino)-9-fluorenol. This study focused on absorption and emission characteristics in various solvents and temperatures, offering insights into outer-sphere and intramolecular reorganization energies (Redzimski & Heldt, 2005).
Nonlinear Optics and Optical Limiting Properties
Research on the nonlinear optical properties and optical limiting properties of metallophthalocyanines used derivatives of dimethylamino phenyl. These compounds were evaluated for their refractive nonlinear index and nonlinear absorptive coefficient, providing valuable data for applications in optical limiting (Bıyıklıoğlu et al., 2019).
Donor-Acceptor Molecules in Nonlinear Optics
In the field of nonlinear optics, donor-acceptor molecules with a 4-(dimethylamino)phenyl donor and a specific acceptor moiety have been studied. These chromophores exhibit powerful third-order optical nonlinearities, which are significant for potential applications in photonics and optoelectronics (Michinobu et al., 2005).
Antitumor and Genotoxicity Studies
In the context of antitumor research, compounds with dimethylamino phenyl units have been evaluated for their cytotoxicity and genotoxicity. Studies on copper(I) complexes with diimine ligands demonstrated nanomolar cytotoxicity toward cancer cells, highlighting the potential use of these compounds in cancer therapy (Gandin et al., 2013).
Synthesis and Structure of Organochalcogen Compounds
Research on organochalcogen compounds has involved the synthesis of derivatives incorporating the dimethylamino phenyl group. These studies contribute to understanding the reactivity and structural aspects of organochalcogen chemistry (Panda et al., 1999).
Eigenschaften
IUPAC Name |
(2E,4E,6E,8E)-9-[4-(dimethylamino)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-16(6-5-7-17(2)14-15-21)8-9-18-10-12-19(13-11-18)20(3)4/h5-15H,1-4H3/b7-5+,9-8+,16-6+,17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVPDAVLABNTOF-KROFXTHXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=O)C=CC=C(C)C=CC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=O)/C=C/C=C(\C)/C=C/C1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

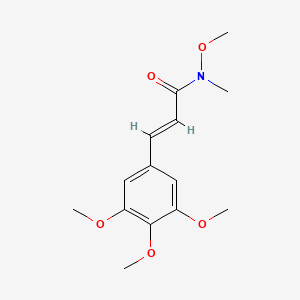
![Ethyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B6359049.png)

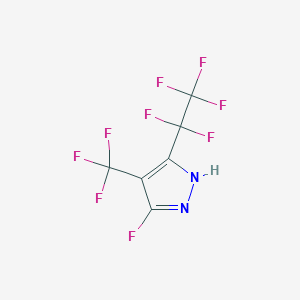
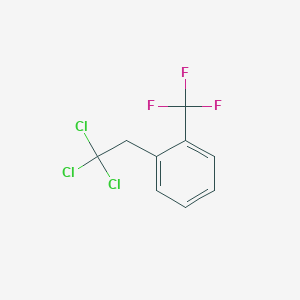
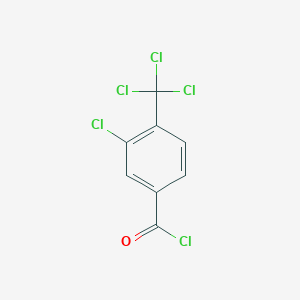
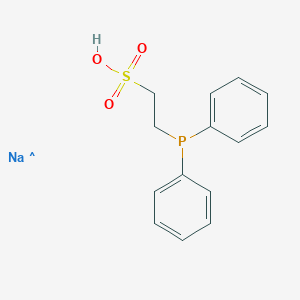
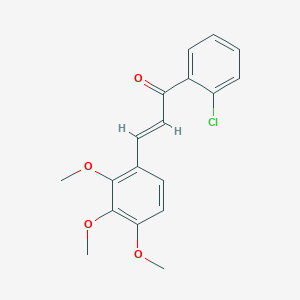

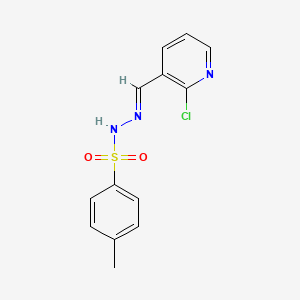
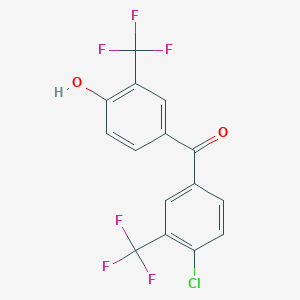
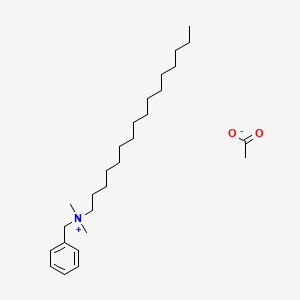
![7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6359151.png)
